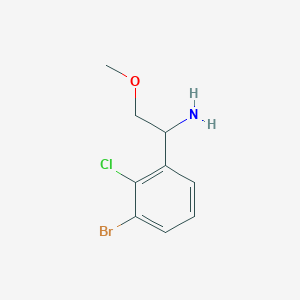
(5-Chloro-6-cyanopyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-cyanopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and cyano groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-cyanopyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling reaction of 5-chloro-6-cyanopyridine with a boron reagent such as bis(pinacolato)diboron under mild conditions. This reaction is often carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-6-cyanopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., toluene, ethanol)
Oxidizing agents: (e.g., H2O2, NaBO3)
Major Products:
Biaryls: (from Suzuki-Miyaura coupling)
Alcohols/Ketones: (from oxidation)
Substituted pyridines: (from substitution reactions)
Scientific Research Applications
(5-Chloro-6-cyanopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-6-cyanopyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. Additionally, the compound’s ability to undergo cross-coupling reactions allows it to be incorporated into larger molecular frameworks, enhancing its biological activity .
Comparison with Similar Compounds
- 5-Chloro-3-pyridineboronic acid
- 6-Cyano-3-pyridineboronic acid
- 4-Chloro-3-pyridineboronic acid
Comparison: (5-Chloro-6-cyanopyridin-3-yl)boronic acid is unique due to the presence of both chlorine and cyano substituents on the pyridine ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its analogs. For instance, the cyano group can participate in additional reactions, such as nucleophilic addition, which is not possible with compounds lacking this functional group .
Properties
Molecular Formula |
C6H4BClN2O2 |
|---|---|
Molecular Weight |
182.37 g/mol |
IUPAC Name |
(5-chloro-6-cyanopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H4BClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3,11-12H |
InChI Key |
RKUYWJGGJJZCIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C#N)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


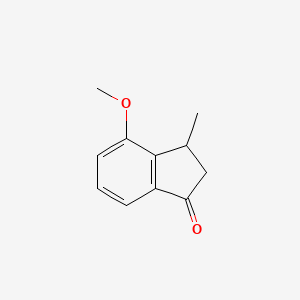
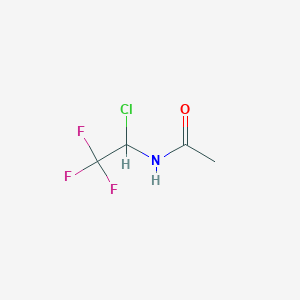
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
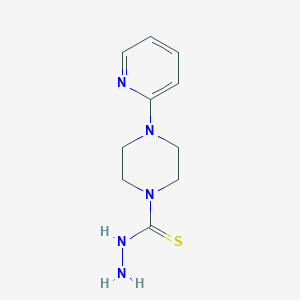
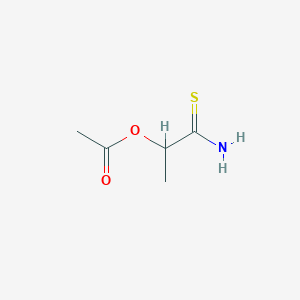

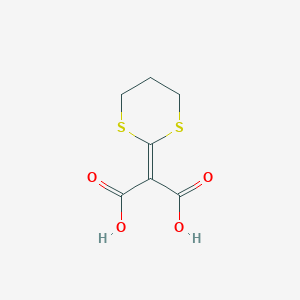




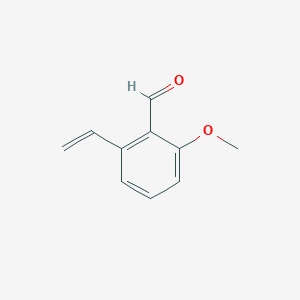
![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
